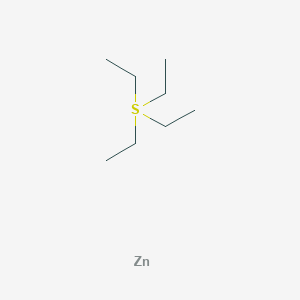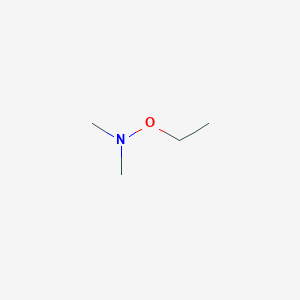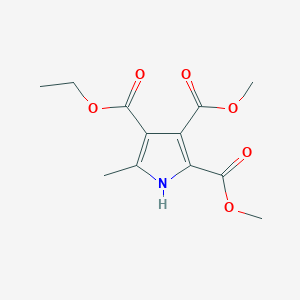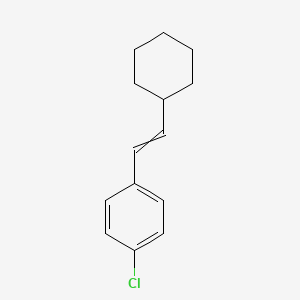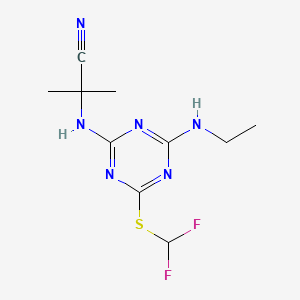
Propanenitrile, 2-((4-((difluoromethyl)thio)-6-((ethylamino)-1,3,5-triazin-2-yl)amino)-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanenitrile, 2-((4-((difluoromethyl)thio)-6-((ethylamino)-1,3,5-triazin-2-yl)amino)-2-methyl- is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by the presence of a difluoromethyl group, a thioether linkage, and a triazine ring, making it a versatile molecule with unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanenitrile, 2-((4-((difluoromethyl)thio)-6-((ethylamino)-1,3,5-triazin-2-yl)amino)-2-methyl- typically involves multiple stepsThese reactions often employ difluoromethylating reagents such as difluoromethyl phenoxathiinium tetrafluoroborate, which is known for its stability and versatility .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing metal-based catalysts to facilitate the transfer of the difluoromethyl group to the desired molecular framework . The process conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Propanenitrile, 2-((4-((difluoromethyl)thio)-6-((ethylamino)-1,3,5-triazin-2-yl)amino)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The triazine ring allows for nucleophilic substitution reactions, where different nucleophiles can replace the existing substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions are typically controlled to maintain the integrity of the difluoromethyl group .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines .
Scientific Research Applications
Propanenitrile, 2-((4-((difluoromethyl)thio)-6-((ethylamino)-1,3,5-triazin-2-yl)amino)-2-methyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Propanenitrile, 2-((4-((difluoromethyl)thio)-6-((ethylamino)-1,3,5-triazin-2-yl)amino)-2-methyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets, while the triazine ring can participate in hydrogen bonding and other interactions . These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Propanenitrile: A simpler nitrile compound without the difluoromethyl and triazine groups.
Difluoromethyl phenoxathiinium tetrafluoroborate: A difluoromethylating reagent used in the synthesis of fluorinated compounds.
Triazine derivatives: Compounds containing the triazine ring, commonly used in pharmaceuticals and agrochemicals.
Uniqueness
Propanenitrile, 2-((4-((difluoromethyl)thio)-6-((ethylamino)-1,3,5-triazin-2-yl)amino)-2-methyl- is unique due to its combination of a difluoromethyl group, a thioether linkage, and a triazine ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
103428-01-9 |
|---|---|
Molecular Formula |
C10H14F2N6S |
Molecular Weight |
288.32 g/mol |
IUPAC Name |
2-[[4-(difluoromethylsulfanyl)-6-(ethylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropanenitrile |
InChI |
InChI=1S/C10H14F2N6S/c1-4-14-7-15-8(18-10(2,3)5-13)17-9(16-7)19-6(11)12/h6H,4H2,1-3H3,(H2,14,15,16,17,18) |
InChI Key |
HYCDWGHRECTRNN-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC(=N1)SC(F)F)NC(C)(C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(4-Methoxyphenyl)carbamoyl]phosphoramidic dichloride](/img/structure/B14328423.png)
![N-[2-(Cyclohex-3-en-1-yl)ethylidene]hydroxylamine](/img/structure/B14328430.png)

![4-Methyl-2-[2-(naphthalen-2-yl)ethenyl]thiophene](/img/structure/B14328456.png)
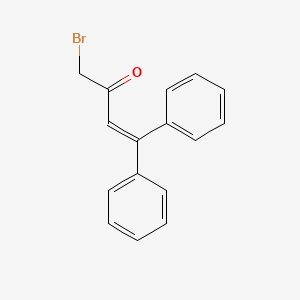

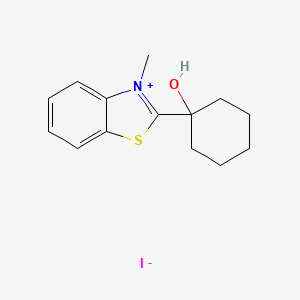
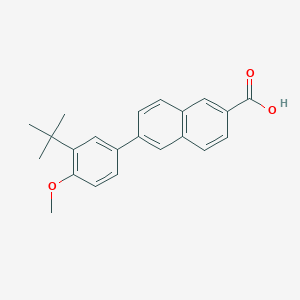
![2-[(E)-(6-aminopyridin-2-yl)iminomethyl]-6-methoxyphenol](/img/structure/B14328480.png)
